molecular formula C16H16ClNOS B2769174 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide CAS No. 795291-00-8

2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide

Cat. No.: B2769174
CAS No.: 795291-00-8
M. Wt: 305.82
InChI Key: HJPLCQSVIMOFKY-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group and a sulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide typically involves the reaction of 2,4-dimethylphenylthiol with 4-chloroacetylphenylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-11-3-8-15(12(2)9-11)20-14-6-4-13(5-7-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPLCQSVIMOFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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